Stereochemical Identity: (R) vs. Racemic Mercapturate
The target compound is the single (R) enantiomer (L-cysteine derivative) with an InChIKey of GPAMNSHJZSIQCJ-ZDUSSCGKSA-N, while the racemic mixture possesses the InChIKey GPAMNSHJZSIQCJ-UHFFFAOYSA-N [1]. The (S) enantiomer carries the distinct InChIKey GPAMNSHJZSIQCJ-CYBMUJFWSA-N [1]. These stereochemical identifiers are absolute and orthogonal to any purity specification; the racemate and the (S) enantiomer represent chemically distinct registration entries. In mercapturate metabolite analysis, only the (R) enantiomer co-elutes with the endogenous urinary metabolite 3MI-NAC isolated from rats, goats, and mice, as confirmed by UV, NMR, and mass spectrometry identity matching [2].
| Evidence Dimension | Stereochemical configuration (InChIKey fingerprint) |
|---|---|
| Target Compound Data | (R) enantiomer; InChIKey = GPAMNSHJZSIQCJ-ZDUSSCGKSA-N |
| Comparator Or Baseline | (S) enantiomer: InChIKey = GPAMNSHJZSIQCJ-CYBMUJFWSA-N; Racemate: InChIKey = GPAMNSHJZSIQCJ-UHFFFAOYSA-N |
| Quantified Difference | Three distinct chemical entities differentiated at the enantiomeric level |
| Conditions | SpectraBase structural registration; chromatographic identity confirmation against isolated urinary metabolite (rat, goat, mouse urine) |
Why This Matters
Procurement of the incorrect enantiomer or racemate yields a different chemical registration entity that will not match the retention time or mass spectrum of the endogenous metabolite, invalidating quantitative LC-MS/MS assays.
- [1] SpectraBase. 3-[N-(Acetyl)cystein-S-ylmethyl]-indole. Compound ID: 7qp4S297rgi. John Wiley & Sons, Inc. View Source
- [2] Skiles, G. L., Smith, D. J., Appleton, M. L., Carlson, J. R., & Yost, G. S. (1991). Isolation of a mercapturate adduct produced subsequent to glutathione conjugation of bioactivated 3-methylindole. Chemical Research in Toxicology, 4(3), 345–351. View Source
